PROTOPLUMERICIN A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Protoplumericin A is a naturally occurring compound that belongs to the class of secondary metabolites known as alkaloids. It is primarily derived from certain species of plants, particularly those within the Acanthaceae family. Protoplumericin A has garnered attention due to its unique structural features and potential biological activities, which make it a subject of interest in both pharmacological research and natural product chemistry.

The molecular formula of Protoplumericin A is , and its structure consists of a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. This compound is characterized by a bicyclic framework that contributes to its biological properties and reactivity.

- Redox Reactions: Protoplumericin A can undergo oxidation and reduction processes, which are essential for its biological activity. The compound may act as a reducing agent, donating electrons during reactions with oxidizing agents.

- Acid-Base Reactions: The presence of nitrogen in its structure allows Protoplumericin A to engage in acid-base chemistry, where it can accept or donate protons depending on the pH of the environment.

- Nucleophilic Substitution: The functional groups present in Protoplumericin A can participate in nucleophilic substitution reactions, leading to the formation of derivatives that may enhance its pharmacological properties.

Protoplumericin A exhibits a range of biological activities, making it a compound of interest in medicinal chemistry. Some key activities include:

- Antimicrobial Properties: Research indicates that Protoplumericin A possesses significant antibacterial and antifungal properties, which could be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

- Antioxidant Activity: The compound has shown potential as an antioxidant, capable of scavenging free radicals and reducing oxidative stress in biological systems.

- Anti-inflammatory Effects: Preliminary studies suggest that Protoplumericin A may modulate inflammatory pathways, offering potential therapeutic benefits in conditions characterized by chronic inflammation.

The synthesis of Protoplumericin A can be achieved through various methods:

- Natural Extraction: The primary method involves extracting the compound from plant sources using solvents such as ethanol or methanol. This method is often preferred for obtaining pure compounds from natural sources.

- Total Synthesis: Synthetic routes have been developed in the laboratory to create Protoplumericin A from simpler organic molecules. These methods typically involve multiple steps, including cyclization and functional group modification.

- Biotransformation: Utilizing microorganisms or enzymes to convert precursor compounds into Protoplumericin A represents an innovative approach to synthesis, allowing for more environmentally friendly production methods.

Protoplumericin A has several applications in various fields:

- Pharmaceuticals: Due to its antimicrobial and anti-inflammatory properties, Protoplumericin A is being investigated for potential use in developing new antibiotics or anti-inflammatory drugs.

- Nutraceuticals: The antioxidant properties of Protoplumericin A make it a candidate for inclusion in dietary supplements aimed at promoting health and preventing oxidative damage.

- Cosmetics: Its ability to scavenge free radicals may also allow for applications in skincare products designed to combat aging and protect against environmental stressors.

Several compounds share structural or functional similarities with Protoplumericin A. Notable examples include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Berberine | Isoquinoline alkaloid | Antimicrobial, anti-inflammatory |

| Curcumin | Diarylheptanoid | Antioxidant, anti-inflammatory |

| Quercetin | Flavonoid | Antioxidant, anti-inflammatory |

Uniqueness of Protoplumericin A

Protoplumericin A stands out due to its specific bicyclic structure and unique combination of nitrogen-containing groups that contribute to its diverse biological activities. While other compounds like Berberine exhibit strong antimicrobial effects, Protoplumericin A's dual role as an antioxidant enhances its therapeutic potential beyond mere microbial inhibition. Its ability to modulate inflammation also differentiates it from structurally similar compounds like Curcumin and Quercetin, which primarily focus on antioxidant properties.

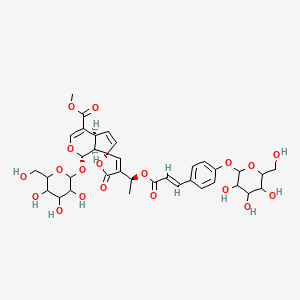

Molecular Formula (C36H42O19) and Mass (778.71)

Protoplumericin A possesses the empirical molecular formula C36H42O19, corresponding to a precise molecular weight of 778.71 g/mol [2] [5] [8]. The compound exhibits a high degree of oxygenation with nineteen oxygen atoms distributed throughout its complex molecular architecture [4]. This extensive oxygenation pattern is characteristic of heavily glycosylated iridoid compounds and contributes significantly to the compound's physicochemical properties and biological activity [2].

The molecular composition indicates the presence of multiple hydroxyl groups, ether linkages, and ester functionalities within the structure [2] [5]. The Chemical Abstracts Service (CAS) registry number for Protoplumericin A is 80396-57-2, providing a unique identifier for this specific compound in chemical databases [2] [3] [5].

| Property | Value |

|---|---|

| Molecular Formula | C36H42O19 [2] |

| Molecular Weight | 778.71 g/mol [2] [5] |

| CAS Number | 80396-57-2 [2] [3] |

| MDL Number | MFCD23103695 [2] |

Structural Elucidation and Characterization

The structural elucidation of Protoplumericin A has been accomplished through comprehensive spectroscopic analysis and chemical degradation studies [20]. The compound represents a p-coumaroyl derivative of plumieride, where the p-coumaric acid moiety is attached through an ester linkage to the hydroxyl group at the C-13 position of the plumieride core [20].

The iridoid aglycone portion exhibits the characteristic spiro-lactone ring system found in plumieride-type compounds, with a downfield spiro-carbon resonating at approximately 96.0 ppm and an α,β-unsaturated lactone carbonyl at 170.5 ppm [20]. The phenolic hydroxyl group of the p-coumaric acid residue is further substituted with a β-D-glucopyranosyl unit, forming an additional glycosidic linkage [20].

Acid hydrolysis studies have confirmed the presence of p-coumaric acid and glucose as the major degradation products, supporting the proposed structural assignment [20]. The stereochemical configuration at positions C-1, C-5, and C-9 follows the established pattern observed in related plumieride derivatives [20].

Stereochemistry and Configuration

The stereochemical features of Protoplumericin A are consistent with the plumieride family of iridoid glycosides [20]. The compound exhibits multiple chiral centers throughout its structure, including those within the iridoid core and the attached sugar moieties [4]. The absolute configuration at the spiro-carbon (C-8) has been assigned as R based on comparison with related phenylpropanoid-conjugated iridoids [6].

Nuclear Overhauser Effect Spectroscopy (NOESY) correlations have provided crucial information regarding the spatial relationships between protons in the molecule [6]. Specifically, cross-peaks between H-5 and both H-1 and H-9 signals indicate their spatial proximity, while the absence of correlations between H-13 and the aforementioned protons suggests an α-orientation for the H-13 proton [6].

The glucose units attached to the compound maintain the β-D-configuration, as evidenced by the large coupling constants (J = 7-8 Hz) observed for the anomeric protons in nuclear magnetic resonance spectroscopy [20]. This configuration is characteristic of naturally occurring glycosidic linkages in plant metabolites.

Physicochemical Properties

Protoplumericin A exhibits distinctive physicochemical properties that reflect its complex molecular structure and extensive hydrogen bonding capabilities [2] [5]. The compound appears as a solid powder under standard conditions and demonstrates good solubility in polar protic solvents such as water and methanol [2] [5].

The high degree of hydroxyl group substitution contributes to the compound's hydrophilic character and influences its partitioning behavior in different solvent systems [7]. Storage recommendations typically specify temperatures below -15°C to maintain chemical stability [3], while the compound shows compatibility with high-performance liquid chromatography and mass spectrometry analytical techniques [2] [5].

| Property | Characteristics |

|---|---|

| Physical State | Solid powder [7] |

| Solubility | Water soluble [2] [5] |

| Storage Temperature | < -15°C [3] |

| Purity | ≥90% (LC/MS-ELSD) [2] [5] |

| Analytical Compatibility | HPLC, MS compatible [2] [5] |

Spectroscopic Characteristics

Infrared Spectroscopy Fingerprint

The infrared spectroscopy profile of Protoplumericin A reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure [20]. The spectrum exhibits a broad absorption band at 3420 cm⁻¹, indicative of O-H stretching vibrations from the multiple hydroxyl groups present in the glucose moieties and the iridoid core [20].

Carbonyl stretching vibrations appear as distinct bands at 1750 cm⁻¹ and 1705 cm⁻¹, corresponding to the α,β-unsaturated lactone and ester functionalities, respectively [20]. Additional carbonyl absorption at 1685 and 1672 cm⁻¹ further supports the presence of conjugated ester systems within the molecule [20].

The aromatic character of the p-coumaric acid residue is evidenced by absorption bands at 1635, 1603, and 1510 cm⁻¹, which are characteristic of aromatic C=C stretching and ring vibrations [20]. These spectroscopic features provide a distinctive fingerprint for structural identification and purity assessment.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3420 | O-H stretch [20] |

| 1750 | α,β-unsaturated lactone C=O [20] |

| 1705 | Ester C=O [20] |

| 1685, 1672 | Conjugated ester C=O [20] |

| 1635 | Aromatic C=C, iridoid C=C [20] |

| 1603, 1510 | Aromatic ring vibrations [20] |

Nuclear Magnetic Resonance Profile

The nuclear magnetic resonance spectroscopic analysis of Protoplumericin A provides detailed information about the molecular connectivity and spatial arrangement of atoms within the structure [20]. The ¹H nuclear magnetic resonance spectrum displays characteristic signals for the various proton environments present in the molecule.

The anomeric protons of the glucose units appear as doublets in the region of 4.60-4.91 ppm with coupling constants of 7.5-8.0 Hz, confirming the β-configuration of the glycosidic linkages [20]. The aromatic protons of the p-disubstituted benzene ring system exhibit an AA'BB' pattern with signals at 7.05 ppm (d, J = 8.5 Hz) and 7.62 ppm (d, J = 8.5 Hz) [20].

The trans-disubstituted side chain of the p-coumaric acid moiety is characterized by two doublets at 7.63 ppm (β-proton) and 6.52 ppm (α-proton) with a large coupling constant of 15.7 Hz, indicating the E-configuration of the double bond [20]. The iridoid core contributes several characteristic signals, including the acetal proton at 5.14 ppm and olefinic protons in the 5.5-7.5 ppm region [20].

¹³C nuclear magnetic resonance spectroscopy reveals the presence of anomeric carbons at approximately 100 ppm, aromatic carbons in the 110-160 ppm range, and carbonyl carbons at 166-170 ppm [20]. The spiro-carbon appears characteristically downfield at 96.0 ppm, while the lactone carbonyl resonates at 170.5 ppm [20].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of Protoplumericin A employs various ionization techniques to generate characteristic fragmentation patterns that aid in structural confirmation [15]. The molecular ion peak appears at m/z 779 [M+H]⁺ in positive ion mode, corresponding to the protonated molecular species [20].

Fragmentation pathways typically involve the loss of sugar units through glycosidic bond cleavage, generating fragment ions at lower mass-to-charge ratios [15]. The loss of glucose units (162 mass units) represents a common fragmentation pattern observed in glycosylated natural products [15]. Additional fragmentation may occur through α-cleavage adjacent to the carbonyl groups, following established mechanisms for ester-containing compounds [15].

The p-coumaric acid portion of the molecule may undergo characteristic fragmentation involving the loss of the carboxyl group or side chain, generating diagnostic ions that confirm the presence of this structural element [15]. These fragmentation patterns, combined with accurate mass measurements, provide robust analytical evidence for structural identification and purity assessment.

Chemical Stability and Reactivity

The chemical stability of Protoplumericin A is influenced by several structural factors, including the presence of multiple hydroxyl groups, ester linkages, and the conjugated system within the p-coumaric acid moiety [19] [23]. The compound demonstrates relatively good stability under standard storage conditions when maintained at low temperatures and protected from light [24] [25].

The glycosidic linkages represent potential sites of hydrolytic cleavage under acidic or basic conditions [27]. The ester bonds connecting the p-coumaric acid residue to the iridoid core may also undergo hydrolysis, particularly under elevated temperature or extreme pH conditions [19]. The α,β-unsaturated lactone system exhibits moderate stability but may be susceptible to nucleophilic attack under certain reaction conditions [19].

Temperature stability studies indicate that the compound maintains its integrity at temperatures below 0°C for extended periods [24] [26]. However, exposure to elevated temperatures may accelerate degradation processes, leading to the formation of decomposition products [26]. Photostability considerations suggest that storage in dark conditions or amber containers is advisable to prevent light-induced degradation [29].

The multiple hydroxyl groups present in the molecule provide sites for potential chemical modification through standard organic chemistry transformations [27]. These reactive centers may be utilized for derivatization reactions aimed at modifying the compound's properties or facilitating analytical procedures [27].

| Stability Factor | Considerations |

|---|---|

| Temperature | Stable below 0°C, degradation at elevated temperatures [24] [26] |

| pH | Susceptible to hydrolysis under extreme pH conditions [25] |

| Light | Photodegradation possible, store in dark conditions [29] |

| Moisture | Hydrolytic cleavage of glycosidic and ester bonds [27] |

| Chemical Reactivity | Hydroxyl groups available for derivatization [27] |